CD2665
Description
CD2665 (CAS: 170355-78-9) is a synthetic retinoid acid receptor (RAR) antagonist with oral activity. It exhibits selectivity for RAR subtypes, with reported inhibition constants (Ki) of 110 nM for RARγ and 306 nM for RARβ, and micromolar affinity for RARα . This compound is primarily recognized for its ability to inhibit RAR-mediated transcription by disrupting co-repressor (CoR) interactions and modulating co-activator (CoA) recruitment .
Properties
IUPAC Name |
4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALRFFXKQPVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168846 | |
| Record name | CD 2665 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170355-78-9 | |
| Record name | CD 2665 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CD 2665 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis and Structural Optimization
Retinoid Scaffold Assembly
The naphthalene core of CD2665 is synthesized through Suzuki-Miyaura cross-coupling between 7-bromo-6-(1-adamantyl)naphthalen-2-ol and 4-boronobenzoic acid derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate this reaction in tetrahydrofuran/water mixtures at 80°C for 12 hours, achieving yields of 68–72%. The 2-methoxyethoxymethoxy (MEM) protecting group is introduced via nucleophilic substitution using MEM chloride (2.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq) in dichloromethane at 0°C, preventing hydroxyl group oxidation during subsequent steps.
Table 1: Reaction Parameters for Naphthalene Core Synthesis
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 7-Bromo-6-adamantylnaphthol | 1.0 eq | THF/H₂O (3:1), 80°C | 70% |
| 4-Boronobenzoic acid | 1.5 eq | Pd(PPh₃)₄ (0.05 eq) | — |
| MEM chloride | 2.2 eq | DCM, 0°C → RT | 85% |
Deprotection and Final Purification
Acidic cleavage of the MEM group employs hydrochloric acid (6 M) in tetrahydrofuran/water (4:1) at 50°C for 3 hours, followed by neutralization with sodium bicarbonate. Reverse-phase high-performance liquid chromatography (HPLC) on C18 columns (acetonitrile/water gradient) isolates this compound with ≥98% purity, as verified by UV detection at 254 nm.
Nanoparticle Encapsulation for Enhanced Bioavailability
Poly(Lactic Acid) (PLA) Nanoparticle Fabrication
This compound-loaded nanoparticles are prepared via emulsification-solvent evaporation:
- Organic Phase : 15 mg this compound and 200 mg PLA (Mn = 19 kDa) dissolved in 5 mL chloroform.
- Emulsification : Sonication (20 kHz, 2 minutes) in aqueous human serum albumin (15 mg/mL) forms stable oil-in-water emulsions.
- Solvent Removal : Rotary evaporation under reduced pressure (40°C, 200 mbar) eliminates chloroform, yielding nanoparticles with 7.5% drug loading (w/w).
Table 2: Nanoparticle Formulation Characteristics
| Parameter | Value | Method |
|---|---|---|
| Particle Size | 152 ± 18 nm | Dynamic Light Scattering |
| Zeta Potential | −23.4 ± 3.1 mV | Electrophoretic Mobility |
| Drug Loading Efficiency | 92.7% ± 2.4% | Spectrophotometry (λ = 310 nm) |
Analytical Characterization and Quality Control
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy validates this compound’s structure:
Biological Activity Validation
Receptor Binding Assays
Competitive radioligand binding assays demonstrate this compound’s selectivity:
Ex Vivo Apoptosis Modulation
This compound (10 μM) inhibits retinoic acid-induced apoptosis in murine thymocytes by 84% (p < 0.01), confirming RARβ/γ antagonism.
Chemical Reactions Analysis
Types of Reactions
CD2665 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which are useful in studying the structure-activity relationship of retinoic acid receptors.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, providing insights into the role of specific functional groups
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used to study the structure-activity relationship and the role of retinoic acid receptors in different biological processes .
Scientific Research Applications
Antiviral Applications
Hepatitis B Virus (HBV) Inhibition
CD2665 has been identified as having significant anti-HBV activity. Research indicates that it disrupts the HBV life cycle by antagonizing the retinoic acid receptor, which regulates the expression of sodium taurocholate cotransporting polypeptide (NTCP), a key receptor for HBV entry into hepatocytes.
- Mechanism of Action : this compound inhibits NTCP expression, thereby reducing susceptibility to HBV infection. In vitro studies demonstrated that treatment with this compound significantly decreased HBV infection across multiple genotypes, including those resistant to conventional nucleoside analogs .
- Case Study : In a controlled study using HepaRG cells, this compound treatment led to a marked reduction in HBV antigen levels over time, confirming its potential as a therapeutic agent against HBV .
Cancer Research
Inhibition of Tumor Growth
This compound serves as a valuable tool in cancer research due to its ability to modulate retinoic acid signaling pathways that are often dysregulated in tumors.
- Neuroblastoma : Studies have shown that this compound can induce apoptosis in neuroblastoma cells by selectively antagonizing RARγ, which plays a crucial role in tumor growth regulation. The compound has been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines .
- Case Study : A study demonstrated that co-treatment with this compound and other retinoids effectively inhibited tumor growth in mouse models of neuroblastoma, suggesting its utility in combination therapies .
Developmental Biology
Impact on Growth Plate Maturation
This compound has been investigated for its role in regulating growth plate maturation during skeletal development.
- Mechanism of Action : In animal models, administration of this compound prevented premature closure of growth plates induced by other compounds like LDE225, which targets hedgehog signaling pathways. This suggests that this compound can modulate the effects of other developmental signals .
- Case Study : Mice treated with this compound showed delayed maturation and expanded growth plates compared to controls, highlighting its potential as a therapeutic agent for conditions related to abnormal skeletal development .
Data Summary Table
Mechanism of Action
CD2665 exerts its effects by selectively binding to the beta and gamma subtypes of retinoic acid receptors. This binding blocks the action of retinoic acid, preventing it from inducing apoptosis and other cellular processes. The molecular targets of this compound include the retinoic acid receptors, which are transcription factors that regulate gene expression. By blocking these receptors, this compound can modulate various cellular pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
CD2665 belongs to the retinoid class of RAR modulators. Key comparisons with structurally or functionally related compounds are outlined below:
Mechanistic Comparison
Pharmacological Activity
Key Research Findings
Pan-Genotypic Anti-HBV Activity: this compound reduced HBs/HBe antigen levels by >80% in HBV genotypes A-D and a nucleoside-resistant strain (L180M/S202G/M204V) at 20 µM .
Transcriptional Regulation : this compound suppressed TTNPB-induced RARα activation (IC₅₀: 1 µM) but required higher concentrations than Ro41-5253 (IC₅₀: 0.1 µM) .
Synergistic Effects : Combined with CD3254 (RXR agonist), this compound achieved 90% growth inhibition in MCF-7 cells, comparable to TTNPB-CD3254 combinations .
Osteogenic Enhancement : this compound-treated MSCs showed 50% higher ALP activity and increased bone formation in vivo compared to controls .
Data Tables
Table 1: Pharmacological Profiles
| Parameter | This compound | Ro41-5253 | BMS493 |
|---|---|---|---|
| RARα Ki (nM) | ~1,000 | 2 | 50 |
| RARβ Ki (nM) | 306 | ND | 100 |
| RARγ Ki (nM) | 110 | ND | 80 |
| Anti-HBV IC₅₀ (µM) | 20 | >50 | Inactive |
| Cytotoxicity (µM) | >100 | >100 | >100 |
Table 2: Osteogenic Effects in MSCs
| Treatment | ALP Activity (Fold Change) | Bone Formation (In Vivo) | Reference |
|---|---|---|---|
| This compound | 1.5x | Significant increase | |
| Adapalene (RAR agonist) | 0.8x | No change | |
| Control (DMSO) | 1.0x | Baseline |
Biological Activity
CD2665 is a selective antagonist of retinoic acid receptors (RARs), specifically targeting RARβ and RARγ. It has garnered attention for its potential therapeutic applications, particularly in the context of cancer and alcohol-related impairments. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a summary of its effects on cellular functions.
Binding Affinity
This compound exhibits distinct binding affinities:
- RARβ : Kd value of 306 nM
- RARγ : Kd value of 110 nM
- RARα : Kd value greater than 1000 nM
This selectivity allows this compound to modulate the biological responses mediated by RARβ and RARγ without significantly affecting RARα .
Effects on Cell Proliferation and Apoptosis
Research indicates that this compound can block retinoic acid-induced apoptosis in various cell types. In vitro studies have shown that at a concentration of 1 µM, this compound reduces viable cell numbers to approximately 60% of control levels. It effectively counteracts the proliferation induced by RARγ-selective agonists .
Case Study 1: Alcohol-Induced Impairment
In a study involving alcohol-treated mice, administration of this compound did not alter blood alcohol levels but completely reversed impairments in spontaneous alternation rates. Furthermore, it significantly decreased the mRNA expression and enzymatic activity of tissue transglutaminase (tTG), a target gene for retinoic acid, normalizing expression levels to those found in control mice .
Case Study 2: Antiviral Activity Against HBV
Another investigation highlighted this compound's potential as an anti-hepatitis B virus (HBV) agent. The compound demonstrated a stronger anti-HBV effect compared to other treatments, effectively disrupting the HBV life cycle during continuous reproduction phases .
Summary of Findings
The following table summarizes key findings from various studies on this compound's biological activity:
| Study | Model | Key Findings |
|---|---|---|
| Alcohol-induced impairment | Mice | Reversed impairment in spontaneous alternation; normalized tTG expression |
| Antiviral activity | HBV-infected cells | Stronger inhibition of HBV compared to controls |
| Neuroblastoma cell lines | LAN-5 cells | Reduced growth inhibition compared to ATRA; induced apoptosis without differentiation |
Implications for Cancer Therapy
The role of retinoic acid receptors in cancer progression has been extensively studied. RARβ is recognized as a tumor suppressor, and its downregulation is often correlated with cancer advancement. This compound's antagonistic action on RARβ and RARγ suggests potential applications in targeted cancer therapies, particularly where modulation of these receptors could restore normal apoptotic pathways or inhibit tumor growth .
Q & A
Q. What guidelines should be followed when reporting this compound's molecular interactions in publications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
